4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine, also known as IPI-549, is a small molecule inhibitor that targets phosphoinositide-3-kinase (PI3K)-gamma. It is a promising drug candidate for the treatment of cancer and other diseases that involve immune suppression.
Mecanismo De Acción
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine selectively inhibits PI3K-gamma, which is primarily expressed in immune cells such as macrophages, neutrophils, and T cells. PI3K-gamma plays a crucial role in immune cell activation and migration, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. In addition, PI3K-gamma inhibition can also reduce the suppressive activity of immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which can promote tumor growth.
Biochemical and Physiological Effects:
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to have potent and selective inhibitory activity against PI3K-gamma in vitro and in vivo. In preclinical studies, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response and reduce tumor growth in various cancer models. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to reduce the number of MDSCs and Tregs in the tumor microenvironment, which can promote tumor growth and immune suppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its selectivity for PI3K-gamma, which reduces the risk of off-target effects. In addition, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been shown to enhance the anti-tumor immune response in various cancer models, which makes it a promising drug candidate for cancer immunotherapy. One limitation of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is its potential toxicity, which can limit its clinical use. Further studies are needed to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in humans.
Direcciones Futuras
There are several future directions for the development and application of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine. First, clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors. Second, further studies are needed to evaluate the potential use of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with other immunotherapeutic agents, such as CAR T cells and bispecific antibodies. Third, the role of PI3K-gamma inhibition in other diseases that involve immune suppression, such as autoimmune diseases and chronic infections, should be investigated. Fourth, the development of more potent and selective PI3K-gamma inhibitors can further enhance the anti-tumor immune response and reduce the risk of toxicity.
Métodos De Síntesis
The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-iodopyrazole, which is reacted with isobutylamine and methyl isobutyrate to form the intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential use in cancer immunotherapy. PI3K-gamma is a key regulator of immune cell function, and its inhibition by 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the anti-tumor immune response. Preclinical studies have shown that 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine can enhance the efficacy of checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, in various cancer models. Clinical trials are currently underway to evaluate the safety and efficacy of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine in combination with checkpoint inhibitors in patients with advanced solid tumors.
Propiedades
IUPAC Name |
4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZJSIWCGOTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)N)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.